molecular formula C6H6Cl2N2 B1330317 2,4-Dichloro-6-ethylpyrimidine CAS No. 6554-65-0

2,4-Dichloro-6-ethylpyrimidine

Cat. No. B1330317
Key on ui cas rn: 6554-65-0
M. Wt: 177.03 g/mol
InChI Key: ZEGCKSCTOWFFRE-UHFFFAOYSA-N
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Patent
US05750531

Procedure details

A mixture of phosphorous oxychloride(43 ml), N,N-dimethyl aniline(6.6 ml) and 2,4-dihydroxy-6-ethyl pyrimidine(11.12 g, 79.3 mmol) prepared in the above Step 2 was heated to reflux for 6 hours. The reaction mixture was cooled to a room temperature and diluted with dichloromethane. The diluted solution was added slowly to ice water, while maintaining the temperature of the reaction system below 10° C. and the mixture was extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 13.10 g of the titled compound as an oily form. (Yield: 93.3%)
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.3%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)C1C=CC=CC=1.O[C:16]1[N:21]=C(O)[CH:19]=[C:18]([CH2:23][CH3:24])[N:17]=1.Cl[CH2:26][Cl:27]>>[Cl:3][C:16]1[N:21]=[C:26]([Cl:27])[CH:19]=[C:18]([CH2:23][CH3:24])[N:17]=1

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
6.6 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
11.12 g
Type
reactant
Smiles
OC1=NC(=CC(=N1)O)CC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the above Step 2
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction system below 10° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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